N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide
Overview
Description
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound that features a benzothiazole moiety and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide typically involves multiple steps. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anticonvulsant and antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with receptors in the central nervous system. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[N-(3,5-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its combination of a benzothiazole moiety and a benzenesulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S3/c1-18-14-19(2)16-20(15-18)28(34(30,31)21-8-4-3-5-9-21)17-24(29)26-12-13-32-25-27-22-10-6-7-11-23(22)33-25/h3-11,14-16H,12-13,17H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBPGRMDZIHBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NCCSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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